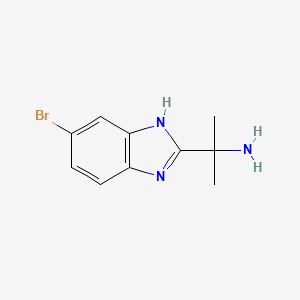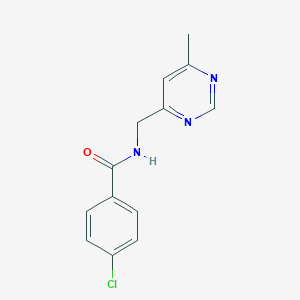
4-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a key structural component of many important biological molecules . Pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer activities .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 6-chloro-N-methylpyrimidin-4-amine, has been analyzed using X-ray diffraction . The geometric parameters of these molecules are typically within expected ranges .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, 6-chloro-N-methylpyrimidin-4-amine, a similar compound, is a solid with a melting point of 138-142 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Derivative Synthesis and Antimicrobial Activity : Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives were synthesized and shown to possess significant antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents (Laxmi, Ravi, & Nath, 2019).
- Crystal Structure Analysis : The crystal structure of related pyrimidine derivatives has been determined, providing insights into the molecular configurations that may influence biological activity (Ji, 2006).
- Solid-Phase Synthesis Scale-Up : Solid-phase synthesis of a related pyrimidine derivative has been successfully scaled up, demonstrating a method for efficient production of such compounds for research and development purposes (Meisenbach, Allmendinger, & Mak, 2003).
Biological Activities and Applications
- Anticancer and Antimicrobial Potential : Various studies have synthesized and evaluated the biological activities of pyrimidine derivatives, uncovering their potential as anticancer and anti-5-lipoxygenase agents, as well as their antimicrobial efficacy (Rahmouni et al., 2016), (Lavanya et al., 2010).
- Pharmacological Properties : Synthesis of 4-piperazino-5-methylthiopyrimidines revealed properties including antiemetic, tranquilizing, and analgesic activities, highlighting the therapeutic potential of such compounds (Mattioda et al., 1975).
Analytical Methodologies
- Plasma Level Determination : Highly sensitive methods for determining the plasma levels of related compounds, such as moxonidine, have been developed, facilitating pharmacokinetic studies that are crucial for drug development (Rudolph, Janssen, & Strassner, 1992).
Safety and Hazards
Based on the safety information for 6-chloro-N-methylpyrimidin-4-amine, it appears that this compound may pose certain hazards. It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, skin sensitization, and specific target organ toxicity following single exposure .
Zukünftige Richtungen
The future research directions for “4-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzamide” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by other pyrimidine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be valuable.
Wirkmechanismus
Target of Action
The primary targets of 4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide are currently unknown. This compound is a derivative of pyrimidine, which is a key structural component of various important biological molecules . Pyrimidine derivatives have been reported to exhibit a variety of biological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .
Result of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce significant molecular and cellular changes .
Eigenschaften
IUPAC Name |
4-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-6-12(17-8-16-9)7-15-13(18)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQWEKPSMXLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
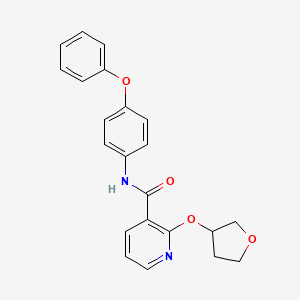
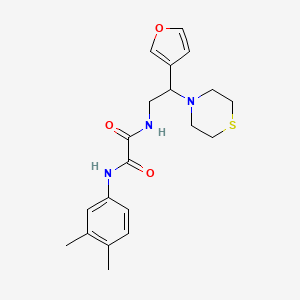
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)

![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993209.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2993210.png)
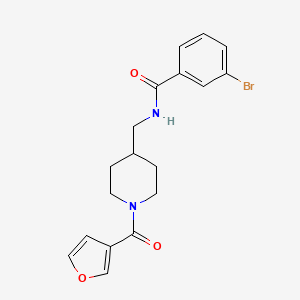
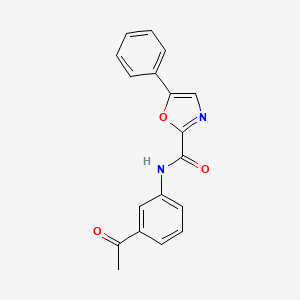
![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)
![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)
![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)
![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)
